

Application Note: Precision Synthesis & Evaluation of Pyrimidine-Based ATR Kinase Inhibitors

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Compound of Interest

Compound Name: 4-Cyclopropyl-6-methylpyrimidine

Cat. No.: B1320040

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Abstract

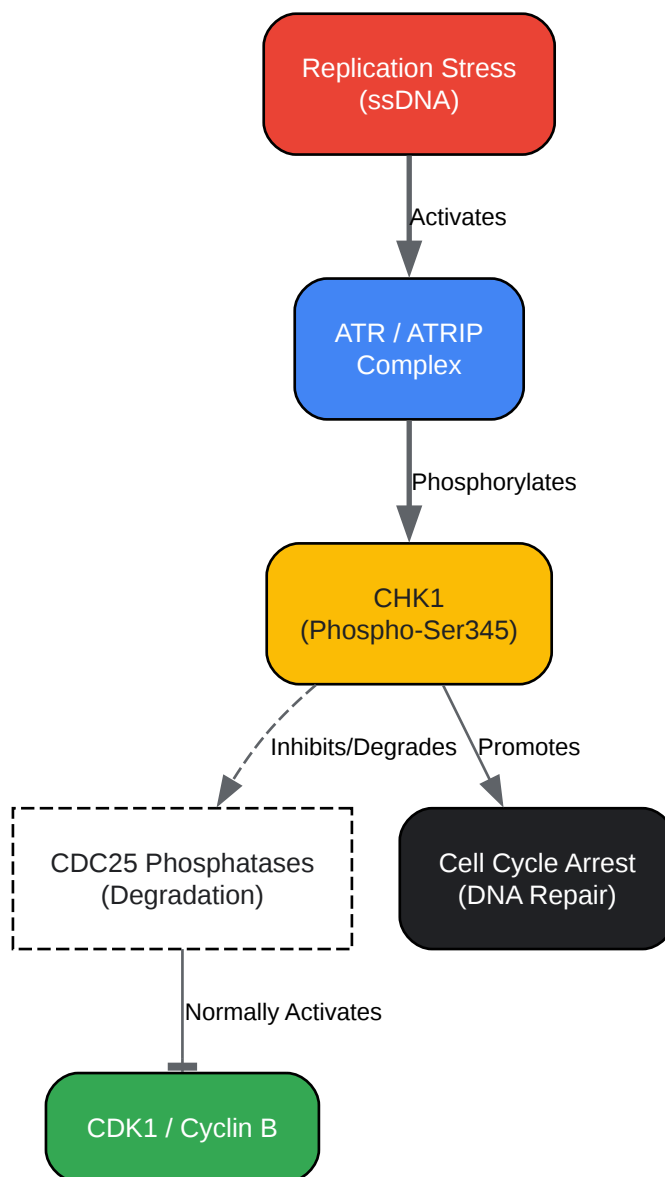
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), specifically responding to replication stress.^[1] Inhibitors of ATR, such as Ceralasertib (AZD6738), have emerged as potent therapeutic agents, particularly in tumors with ATM deficiencies (synthetic lethality). This application note details the rational design and synthesis of morpholino-pyrimidine ATR inhibitors. We provide a validated protocol for the regioselective functionalization of the pyrimidine scaffold, strategies for installing critical sulfoximine pharmacophores, and a high-throughput Homogeneous Time-Resolved Fluorescence (HTRF) assay for biological validation.

Introduction: The Biological Rationale

The ATR-CHK1 Signaling Axis

ATR kinase is activated by single-stranded DNA (ssDNA) breaks and stalled replication forks. Upon activation, ATR phosphorylates Checkpoint Kinase 1 (CHK1) at Ser345, triggering cell cycle arrest (S and G2/M checkpoints) to allow time for DNA repair. In cancer cells relying on

high replication stress for survival, ATR inhibition forces premature mitotic entry with damaged DNA, leading to mitotic catastrophe.



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Figure 1: The ATR-CHK1 signaling cascade.[2] ATR activation leads to CHK1 phosphorylation, which halts the cell cycle to permit repair.

Structural Design: The Pyrimidine Scaffold

The pyrimidine ring serves as a bio-isostere for the adenine ring of ATP, allowing the inhibitor to bind competitively at the kinase hinge region.

- C4 Position: Typically substituted with a morpholine ring. This improves solubility and forms a hydrogen bond with the hinge region.
- C2/C6 Positions: Substituted with aromatic systems (e.g., azaindoles) or sulfoximine moieties to exploit the hydrophobic pocket and improve metabolic stability.

Chemical Synthesis Protocol

Strategic Overview

The synthesis relies on the differing reactivity of the electrophilic positions on the pyrimidine ring. In 2,4,6-trichloropyrimidine, the C4 position is the most reactive towards Nucleophilic Aromatic Substitution (

), followed by C2 and C6. This allows for sequential, regioselective functionalization.

Protocol: Synthesis of Morpholino-Pyrimidine Scaffolds

Target: A generic analog of Ceralasertib (AZD6738).

Reagents & Equipment:

- Starting Material: 2,4,6-Trichloropyrimidine or 4,6-Dichloro-2-(methylthio)pyrimidine.
- Nucleophile 1: (3R)-3-methylmorpholine (Critical for stereoselectivity).
- Coupling Partner: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaindole.
- Catalysts: Pd(dppf)Cl₂, Cs₂CO₃.
- Solvents: DMF, Dioxane, Water.[3]

Step-by-Step Methodology:

Step 1: Regioselective

at C4 Rationale: The C4 position is electronically most deficient and sterically accessible.

- Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous DMF (0.2 M).
- Cool to 0°C (Ice bath). Note: Temperature control is vital to prevent bis-substitution.

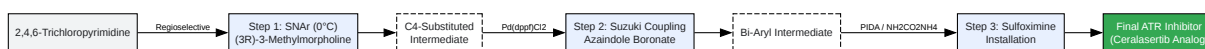
- Add DIPEA (1.2 eq) followed by dropwise addition of (3R)-3-methylmorpholine (1.05 eq).
- Stir at 0°C for 2 hours, then warm to RT for 1 hour.
- QC Check: TLC/LC-MS should show mono-substituted product.
- Workup: Dilute with water, extract with EtOAc. The product is 4-[(3R)-3-methylmorpholin-4-yl]-2,6-dichloropyrimidine.

Step 2: Suzuki-Miyaura Coupling at C6 Rationale: Installation of the aryl group (Azaindole) via Palladium catalysis.

- Suspend the product from Step 1 (1.0 eq) in 1,4-dioxane/water (4:1 ratio).
- Add the Azaindole boronic ester (1.1 eq) and Cs₂CO₃ (2.5 eq).
- Degas with Nitrogen for 10 mins.
- Add Pd(dppf)Cl₂ (0.05 eq).
- Heat to 90°C for 4-6 hours.
- Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Step 3: Installation of the Sulfoximine (The "Ceralasertib" Feature) Note:[4] In AZD6738, the sulfoximine is often on a cyclopropyl ring.[4][5][6] For general synthesis, we describe converting a sulfide to a sulfoximine.[3]

- Sulfide Formation: If starting with a chloro-intermediate, displace with NaSMe (Sodium thiomethoxide) in DMF at RT.
- Oxidation: Treat the sulfide with Ammonium Carbamate (1.5 eq) and Diacetoxyiodobenzene (PIDA, 1.5 eq) in MeOH to form the Sulfoximine directly (Metal-free route).
 - Alternative: Oxidation to Sulfoxide (mCPBA) followed by imination (NaN₃/H₂SO₄ - Hazardous). The PIDA route is safer.



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Figure 2: Synthetic workflow for morpholino-pyrimidine ATR inhibitors.

Analytical & Biological Validation

Key Physicochemical Properties

The following parameters are critical for ATR inhibitor success.

Parameter	Target Range	Rationale
Molecular Weight	< 500 Da	Oral bioavailability (Lipinski's Rule).
cLogP	1.5 – 3.0	Balance between membrane permeability and solubility.
TPSA	< 120 Å ²	Ensure CNS penetration (if targeting brain mets) and cell entry.
Solubility	> 50 µM	High solubility required for IV/Oral formulation (Morpholine aids this).

Biological Assay: HTRF Kinase Activity Protocol

Objective: Measure inhibition of ATR kinase activity using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

- Enzyme: Recombinant Human ATR/ATRIP complex.[7]
- Substrate: GST-tagged p53 fragment (Ser15).

- Detection: Anti-GST-d2 (Acceptor) and Anti-phospho-p53(Ser15)-Europium (Donor).[8]
- Buffer: 25 mM HEPES pH 8.0, 10 mM MgCl₂, 1 mM MnCl₂, 0.01% Brij-35, 1 mM DTT.

Protocol:

- Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO.
- Enzyme Mix: Dilute ATR/ATRIP enzyme in Assay Buffer (0.5 nM final conc).
- Incubation: Add 2 μL Compound + 4 μL Enzyme Mix to a 384-well low-volume plate. Incubate 15 min at RT.
- Reaction Start: Add 4 μL Substrate/ATP Mix (50 nM p53 / 10 μM ATP).
 - Note: ATP concentration should be near K_m (approx 10-20 μM) to ensure competitive inhibition is detectable.
- Reaction: Incubate for 60 mins at RT.
- Termination/Detection: Add 10 μL of Detection Buffer containing EDTA (to stop reaction) and HTRF antibodies.
- Read: Measure Fluorescence Ratio (665 nm / 620 nm) on a compatible reader (e.g., PerkinElmer EnVision).

Data Analysis: Calculate % Inhibition =

. Fit data to a 4-parameter logistic equation to determine

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Troubleshooting & Optimization

- Issue: Poor Regioselectivity in Step 1.
 - Cause: Temperature too high or addition of amine too fast.
 - Solution: Maintain strict 0°C; use a syringe pump for amine addition.

- Issue: Low Yield in Suzuki Coupling (Step 2).
 - Cause: Catalyst poisoning by the pyrimidine nitrogens or sulfur (if present).
 - Solution: Switch to high-activity catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G3. Ensure thorough degassing.
- Issue: Oxidation of Sulfide Over-runs to Sulfone.
 - Cause: Strong oxidant (mCPBA) used without stoichiometric control.
 - Solution: Use the enzymatic approach (Baeyer-Villiger Monooxygenases) or the PIDA/Ammonium Carbamate method for controlled sulfoximine formation.

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